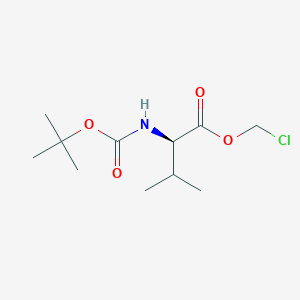

R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester

Description

Properties

IUPAC Name |

chloromethyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUFQUUQDKNIOP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

- Starting Material: N-Boc-L-valine (or a similar amino acid derivative)

- Reagent: Chloromethyl chlorosulfate

- Catalyst/Phase Transfer Agent: Tetra(n-butyl)ammonium hydrogensulfate

- Base: Sodium bicarbonate

- Solvent: Dichloromethane (DCM) and water

Reaction Conditions

- The reaction begins with dissolving N-Boc-L-valine in dichloromethane, followed by the addition of sodium bicarbonate and tetrabutylammonium hydrogensulfate.

- Water is added to facilitate phase transfer.

- The mixture is cooled to 0°C, and chloromethyl chlorosulfate is added dropwise.

- The mixture is stirred at 0°C for about 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours.

Reaction Scheme

N-Boc-L-valine + chloromethyl chlorosulfate → N-Boc-3-methyl-2-(chloromethyl)butanoic acid ester

Data Table: Reaction Conditions for Chloromethyl Ester Synthesis

| Step | Reagents & Conditions | Duration | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | N-Boc-L-valine, NaHCO₃, tetrabutylammonium hydrogensulfate, CH₂Cl₂, water | 10 min dissolution | 0°C | - | Dissolution of amino acid salt |

| 2 | Chloromethyl chlorosulfate in CH₂Cl₂ | Dropwise addition | 0°C | - | Initiates ester formation |

| 3 | Stirring at room temperature | 18 hours | Room temp | High (approaching 100%) | Complete ester formation |

Conversion to Chloromethyl Ester

Following the formation of the amino acid chloromethyl ester, the next step involves purification and potential transformation into the target compound.

Key Reaction Parameters

- Reagents: Chloromethyl chlorosulfate, possibly in excess to ensure complete conversion

- Solvent: Dichloromethane (DCM) or other inert solvents

- Reaction Time: Typically 19–20 hours, as indicated in literature

- Temperature: Maintained at 0°C initially, then allowed to warm to room temperature

Reaction Notes

- The reaction's success hinges on the controlled addition of chlorosulfuric reagents and maintaining low temperature to prevent side reactions.

- The resulting chloromethyl ester is isolated via extraction and purification techniques such as chromatography or recrystallization.

Post-Synthesis Modifications

The chloromethyl ester can be further functionalized or directly used in subsequent synthetic steps to generate the R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester .

Possible Strategies

- Protection/Deprotection: Ensuring the Boc group remains intact during the esterification.

- Purification: Use of chromatography to isolate the ester with high purity.

- Characterization: Confirmed via NMR, IR, and mass spectrometry to verify structure and purity.

Research Findings and Data Summary

| Aspect | Details | Reference/Source |

|---|---|---|

| Reaction Yield | Typically near quantitative for the ester formation step | |

| Reaction Conditions | Mild temperatures (0°C to room temp), inert atmosphere | |

| Reagents | Chloromethyl chlorosulfate, sodium bicarbonate, phase transfer catalysts | |

| Solvent | Dichloromethane | |

| Reaction Time | 18–20 hours | |

| Purification | Extraction, chromatography | Standard practice |

Chemical Reactions Analysis

Types of Reactions: R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Bases: Triethylamine, sodium hydroxide

Acids: Hydrochloric acid, sulfuric acid

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can be amides or ethers.

Hydrolysis Products: The major products are R-2-tert-Butoxycarbonylamino-3-methylbutyric acid and methanol.

Scientific Research Applications

Synthesis of Peptides

Peptide Synthesis : One of the primary applications of R-2-tert-butoxycarbonylamino-3-methylbutyric acid chloromethyl ester is in the synthesis of peptides. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without compromising sensitive functional groups. This application is crucial in developing therapeutic peptides and proteins.

Case Study: Synthesis of Therapeutic Peptides

A study demonstrated the use of Boc-amino acid derivatives in synthesizing a novel peptide with anti-cancer properties. The researchers utilized this compound as a key intermediate, allowing for efficient coupling reactions that resulted in high yields of the target peptide .

Medicinal Chemistry

Prodrugs : this compound serves as a prodrug for various bioactive compounds. By modifying the compound's structure, researchers can enhance solubility and bioavailability, leading to improved pharmacokinetic profiles.

Example: Thyroid Hormone Analog

In a patent, this compound was utilized to create prodrugs of thyroid hormone analogs, which showed enhanced efficacy compared to their parent compounds. The modification allowed for better cellular uptake and reduced side effects .

Research indicates that derivatives of R-2-tert-butoxycarbonylamino-3-methylbutyric acid exhibit biological activities such as anti-inflammatory and anti-tumor effects. These properties make it a candidate for further investigation in drug development.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of a series of Boc-amino acid derivatives, including this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis.

Comparison with Similar Compounds

Key Findings :

- The chloromethyl ester in the target compound enhances reactivity compared to methyl or ethyl esters, enabling faster coupling in peptide synthesis .

- Unlike methyl/ethyl esters, the chloromethyl group undergoes rapid displacement by nucleophiles (e.g., amines), reducing side reactions in controlled environments .

Chloromethyl Esters of Amino Acids

| Compound Name | Amino Acid Backbone | Applications | Toxicity Concerns |

|---|---|---|---|

| This compound | 3-methylbutyric acid | Peptide synthesis, prodrug design | Limited data; handle with caution |

| Glycine chloromethyl ester | Glycine | Small-molecule conjugates | High (potential alkylating agent) |

| L-phenylalanine chloromethyl ester | Phenylalanine | Antibody-drug conjugates | Moderate |

Key Findings :

- The branched 3-methylbutyric acid backbone in the target compound improves steric shielding, reducing unintended hydrolysis compared to linear analogs like glycine chloromethyl ester .

Alternative Ester-Protected Amino Acids

| Compound Name | Ester Group | Solubility in Organic Solvents | Compatibility with Solid-Phase Synthesis |

|---|---|---|---|

| This compound | Chloromethyl | High (dichloromethane, DMF) | Moderate (requires low temperature) |

| Boc-L-leucine pentafluorophenyl ester | Pentafluorophenyl | Moderate | High (widely used in SPPS) |

| Fmoc-L-lysine trifluoroethyl ester | Trifluoroethyl | High | High |

Key Findings :

- Chloromethyl esters are less prevalent in solid-phase peptide synthesis (SPPS) than pentafluorophenyl or trifluoroethyl esters due to slower activation kinetics .

- The Boc group’s acid-lability contrasts with Fmoc-protected analogs, which require basic conditions for deprotection, influencing synthetic route design .

Research and Application Insights

- Synthetic Efficiency : The compound’s chloromethyl ester enables one-step coupling reactions, but competing hydrolysis under aqueous conditions limits its use in aqueous-phase systems .

- Stability Studies : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C, comparable to other Boc-protected esters, but faster degradation occurs in polar aprotic solvents like DMF .

- Environmental and Safety Data: While specific ecotoxicological data are scarce, structurally related chloromethyl compounds (e.g., chloromethyl methyl ether) are classified as carcinogens, warranting cautious disposal practices .

Biological Activity

R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester (CAS: 150109-52-7) is a chiral amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a tert-butoxycarbonyl (Boc) protective group, enhancing its stability and reactivity in various biological applications.

- Molecular Formula : C11H20ClNO4

- Molecular Weight : 265.73 g/mol

- CAS Number : 150109-52-7

Biological Activity Overview

This compound exhibits several biological activities, particularly in the realm of immunology and as a potential building block for peptide synthesis. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for further research in drug development.

Key Biological Activities

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

- Immunomodulatory Effects : Preliminary studies suggest that it may modulate immune responses, potentially acting as an antagonist to Toll-like receptors (TLRs), which are crucial in the innate immune system .

- Peptide Synthesis : Its structure allows for incorporation into peptides, which can enhance the pharmacokinetic properties of therapeutic agents .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

- The Boc group enhances solubility and stability, facilitating better interaction with target proteins.

- Its chiral nature allows for selective binding to biological receptors, influencing pathways such as apoptosis and cell signaling.

Q & A

Q. What are the optimized synthetic routes for R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : A two-step approach is commonly employed:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of 3-methylbutyric acid using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) with catalytic DMAP. Monitor completion via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Chloromethyl Ester Formation : React the Boc-protected acid with chloromethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Optimize temperature (-10°C to 0°C) to minimize side reactions like hydrolysis. Yield improvements (70–85%) are achieved by using excess chloromethylating agent and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : In CDCl₃, observe the tert-butyl group (9H singlet at δ ~1.4 ppm), chloromethyl ester (2H singlet at δ ~5.6 ppm), and α-proton of the Boc-protected amine (multiplet at δ ~4.2 ppm) .

- ¹³C NMR : Confirm the Boc carbonyl (δ ~155 ppm) and ester carbonyl (δ ~165 ppm).

- IR : Stretch frequencies for C=O (Boc: ~1680 cm⁻¹; ester: ~1740 cm⁻¹) and N-H (Boc: ~3350 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~100) .

Advanced Research Questions

Q. How can researchers systematically investigate steric effects of the Boc group on the reactivity of the chloromethyl ester moiety?

- Methodological Answer :

- Comparative Kinetics : Substitute the Boc group with smaller protecting groups (e.g., Fmoc or Cbz) and compare reaction rates in nucleophilic substitutions (e.g., SN2 with amines). Use pseudo-first-order kinetics under controlled conditions (solvent, temperature).

- Molecular Modeling : Perform DFT calculations to analyze steric hindrance around the ester group. Correlate computational data with experimental reactivity (e.g., half-life in hydrolysis studies) .

Q. What strategies resolve contradictions in reported reaction yields when varying solvents or catalysts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate solvent polarity (e.g., DCM vs. THF), base strength (pyridine vs. DBU), and temperature. Use ANOVA to identify statistically significant variables.

- Controlled Replication : Repeat literature procedures with rigorous moisture exclusion (e.g., flame-dried glassware, molecular sieves) to isolate catalyst efficacy vs. environmental factors. Discrepancies often arise from trace water or oxygen .

Q. What are the decomposition pathways of this compound under varying pH and temperature, and how can stability be enhanced?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC. Major pathways include:

- Hydrolysis : Cleavage of the chloromethyl ester in aqueous media (pH >7).

- Boc Deprotection : Acidic conditions (pH <3) promote tert-butyl group loss.

- Stabilization : Store under anhydrous, inert conditions (argon, desiccants). Formulate with co-solvents (e.g., DMF) to reduce hydrolysis in biological assays .

Physicochemical Properties Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.